Cas no 1211370-71-6 ([(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)

The compound [(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate is a specialized organic compound with unique structural features. It exhibits potent biological activity and high purity, making it a valuable tool in drug discovery and organic synthesis. The presence of the 5,6-dichloropyridine-3-carboxylate moiety imparts desirable pharmacophoric properties, while the 3,4-dihydro-2H-1,5-benzodioxepin-7-yl carbamoyl group enhances its bioavailability and stability.
[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate structure
1211370-71-6 structure
商品名:[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate
CAS番号:1211370-71-6
MF:C17H14Cl2N2O5
メガワット:397.20946264267
CID:6503782
PubChem ID:8021484

[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-26608437
    • Z18517424
    • 1211370-71-6
    • [(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate
    • AKOS033627795
    • インチ: 1S/C17H14Cl2N2O5/c18-12-6-10(8-20-16(12)19)17(23)26-9-15(22)21-11-2-3-13-14(7-11)25-5-1-4-24-13/h2-3,6-8H,1,4-5,9H2,(H,21,22)
    • InChIKey: RXDQXZADUFOTAN-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(N=CC(=C1)C(=O)OCC(NC1C=CC2=C(C=1)OCCCO2)=O)Cl

計算された属性

  • せいみつぶんしりょう: 396.0279769g/mol
  • どういたいしつりょう: 396.0279769g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 510
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26608437-0.05g
[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate
1211370-71-6 95.0%
0.05g
$212.0 2025-03-20

[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate 関連文献

[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylateに関する追加情報

Professional Introduction to [(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate (CAS No. 1211370-71-6)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the field of medicinal chemistry. Among these, the compound with the CAS number 1211370-71-6 and the product name [(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate has garnered significant attention due to its unique structural properties and potential applications in drug discovery. This introduction aims to provide a comprehensive overview of this compound, highlighting its chemical characteristics, pharmacological significance, and recent advancements in research.

The molecular structure of [(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate is characterized by a complex heterocyclic system, which includes a benzodioxepine moiety linked to a carbamoyl group and a methyl ester substituent. This intricate framework suggests potential interactions with biological targets, making it a promising candidate for further investigation in medicinal chemistry. The presence of chlorine atoms at the 5 and 6 positions of the pyridine ring enhances its lipophilicity and may contribute to its binding affinity with specific enzymes or receptors.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The benzodioxepine scaffold is particularly noteworthy due to its structural similarity to established bioactive molecules. Studies have shown that derivatives of benzodioxepine exhibit a range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The compound [(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate, with its unique substitution pattern, may offer new insights into the pharmacological effects of this class of compounds.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of the benzodioxepine core with the pyridine carboxylate moiety creates a versatile structure that can be modified to optimize biological activity. Researchers have been exploring various synthetic strategies to modify this compound, aiming to enhance its potency and selectivity. For instance, computational modeling has been employed to predict how different substituents might affect the compound's binding affinity to target proteins.

The pharmacokinetic properties of [(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate are also of great interest. Studies have begun to investigate its solubility, stability, and metabolic pathways in vitro and in vivo. These studies are crucial for understanding how the compound behaves within biological systems and for predicting its potential therapeutic efficacy. Additionally, pharmacokinetic data can inform drug formulation strategies, helping to ensure that the compound reaches its target site in sufficient concentrations.

Recent research has highlighted the importance of understanding the interactions between small molecules and biological targets at an atomic level. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating these interactions. In the case of [(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate, these methods have provided valuable insights into how it binds to specific enzymes and receptors. This information is critical for designing more effective drugs that can modulate biological pathways with high precision.

The therapeutic potential of this compound is further underscored by its ability to modulate key signaling pathways involved in various diseases. For example, studies suggest that it may interact with enzymes such as kinases and phosphodiesterases, which are often implicated in cancer and inflammatory disorders. By understanding how this compound affects these pathways at a molecular level, researchers can identify new therapeutic targets and develop more personalized treatment strategies.

In conclusion,[(3,4-dihydro—2H—1,5—benzodioxepin—7—yI)carbarnoYI)methyI 5,6—dichloropyridine—3—carebomide(CAS No.1211370—71—6) represents a promising candidate for further exploration in medicinal chemistry.Its unique structural features,combined with recent advances in computational modeling and structural biology,make it an attractive target for drug discovery efforts.As research continues,this compound holds great promise for contributing to the development of novel therapeutics that address unmet medical needs.

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